Flupimazine

Description

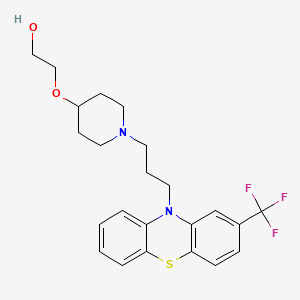

Structure

3D Structure

Properties

IUPAC Name |

2-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3N2O2S/c24-23(25,26)17-6-7-22-20(16-17)28(19-4-1-2-5-21(19)31-22)11-3-10-27-12-8-18(9-13-27)30-15-14-29/h1-2,4-7,16,18,29H,3,8-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNPXDMSCKEWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OCCO)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866133 | |

| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

47682-41-7 | |

| Record name | Flupimazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047682417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((1-(3-(2-(Trifluoromethyl)phenothiazin-10-yl)propyl)-4-piperidyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZJ60Y1VSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Classification and Structural Framework

Identification as a Phenothiazine (B1677639) Derivative

Flupimazine is classified as a derivative of phenothiazine. google.com The fundamental structure of phenothiazine consists of a tricyclic ring system where two benzene (B151609) rings are linked by a sulfur and a nitrogen atom. ijnrd.org Derivatives within this class are formed by substituting various chemical groups onto this core structure, which leads to a wide array of compounds with differing properties. This compound's identity as a phenothiazine derivative places it within a well-established family of neuroleptic agents. ncats.io

Subclassification within Phenothiazines: Piperidine (B6355638) Side-Chain Derivatives

The phenothiazine class is further categorized into subgroups based on the nature of the side chain attached to the nitrogen atom of the central ring. This compound falls into the subcategory of phenothiazines that possess a piperidine side-chain. google.com This is explicitly confirmed by its systematic chemical name: 2-((1-(3-(2-(TRIFLUOROMETHYL)PHENOTHIAZIN-10-YL)PROPYL)-4-PIPERIDYL)OXY)ETHANOL. ncats.io The presence of the piperidine ring—a six-membered heterocycle containing one nitrogen atom—is a key structural feature that influences its chemical behavior. google.comwikipedia.org Other phenothiazine subgroups include those with aliphatic or piperazine (B1678402) side-chains. google.com

Structural Similarities to other Phenothiazine Analogues

The core tricyclic phenothiazine nucleus is the common structural element that this compound shares with all other phenothiazine analogues. nih.gov Its specific structural similarities are most pronounced with other members of the piperidine-containing subgroup. For instance, compounds like Thioridazine, Mesoridazine, and Periciazine also feature a piperidine moiety in their side chains, though the specific substituents on the piperidine ring and the phenothiazine core may differ. google.com

The key structural components of this compound are:

A phenothiazine ring system.

A trifluoromethyl group (-CF3) at the 2-position of the phenothiazine nucleus. ncats.io

A propyl chain linking the phenothiazine nitrogen to the piperidine ring. ncats.io

A piperidine ring in the side chain. ncats.io

An oxyethanol group attached to the piperidine ring. ncats.io

These features distinguish it from other phenothiazines such as Fluphenazine (B1673473), which has a piperazine side-chain, or Chlorpromazine (B137089), which has a simpler aliphatic side-chain. google.com The variation in these side-chains and ring substitutions across the phenothiazine family is a primary determinant of their specific activities. nih.gov

Molecular Mechanisms of Action and Target Identification

Elucidation of Primary Molecular Targets

The therapeutic and pharmacological profile of Flupimazine is intrinsically linked to its ability to bind to and modulate the function of a range of neurotransmitter receptors and ion channels.

Investigation of Dopamine (B1211576) Receptor Interactions

Exploration of Alternative Receptor Systems and Ion Channels

Beyond its dopaminergic activity, this compound's pharmacological profile is broadened by its interactions with other receptor systems and ion channels.

Muscarinic Cholinergic and Histamine (B1213489) H1 Receptors: Studies on phenothiazine (B1677639) drug metabolites, including those of fluphenazine (B1673473), have revealed binding affinities for muscarinic cholinergic and histamine H1 receptors. nih.gov Fluphenazine itself was found to be the least potent of the four drugs tested in histamine H1 receptor binding. nih.gov This suggests that this compound may also possess some activity at these receptors, which could contribute to its broader pharmacological profile.

Ion Channels:

Sodium Channels: The related compound fluphenazine has been shown to block neuronal voltage-gated sodium channels in a state-dependent manner. Its potency is significantly increased by membrane depolarization, with IC50 values of 18 µM at a holding potential of -120 mV and 960 nM at -50 mV for ND7/23 cell conductances. nih.gov This suggests that this compound may also modulate neuronal excitability through this mechanism.

Potassium Channels: The potassium channel modulator flupirtine (B1215404) is known to activate inwardly rectifying potassium conductances. nih.gov While a direct link to this compound is not established in the provided text, some compounds like chlorpromazine (B137089) hydrochloride are known to act as potassium channel modulators. scbt.com

Calcium Channels: The diphenylalkylamine fluspirilene, which shares some structural features with antipsychotics, is a potent displacer of [3H]-PN-200-110 binding to rat cerebral cortical membranes, indicating interaction with L-type calcium channels with an EC50 of 30 nM. nih.gov This suggests a potential for this compound to also interact with calcium channels, although direct evidence is needed.

Characterization of Enzyme Inhibition Activities

This compound's molecular interactions extend to the modulation of key intracellular enzymes, further contributing to its mechanism of action.

Assessment of Calmodulin Modulation

A significant enzyme target for compounds structurally related to this compound is calmodulin (CaM), a ubiquitous calcium-binding protein that regulates numerous cellular processes. While specific studies on this compound were not identified, the well-documented interaction of other phenothiazines with calmodulin provides a strong basis for its potential activity.

Identification of Other Enzyme Targets

Acetylcholinesterase: The potential for phenothiazine-like compounds to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, has been explored. For example, chlorpromazine has been shown to inhibit human erythrocyte AChE through direct molecular interaction. scbt.com While specific IC50 values for this compound are not provided, the general activity of this class of compounds suggests a potential for AChE inhibition.

Protein Kinase C: The modulation of protein kinase C (PKC), a family of enzymes involved in signal transduction, is another area of interest for antipsychotic drugs. While direct evidence for this compound's effect on PKC is not available in the provided search results, the broader class of antipsychotics is known to influence signaling pathways that involve PKC.

Analysis of Transcriptional Regulation Pathway Modulation

The long-term effects of antipsychotic medications are increasingly understood to involve alterations in gene expression. While direct studies on this compound's impact on transcriptional regulation are limited in the provided search results, the induction of immediate-early genes (IEGs) by antipsychotics is a well-established phenomenon that provides a framework for understanding these effects.

The expression of IEGs, such as c-fos, can be rapidly and transiently induced by neuronal activation. Studies have shown that various antipsychotics can induce c-fos expression in specific brain regions. nih.gov For instance, acute administration of fluvoxamine, a selective serotonin (B10506) reuptake inhibitor, leads to increased c-fos expression in brain regions like the nucleus of the solitary tract and the central nucleus of the amygdala. nih.gov This induction of IEGs is considered a gateway to more lasting changes in neuronal function and plasticity.

Examination of Androgen Receptor (AR) and Transcriptional Co-regulator Interactions

Currently, there is a lack of available scientific literature detailing the interactions of this compound with the androgen receptor (AR) or its influence on transcriptional co-regulators. While some phenothiazine derivatives have been investigated for antiandrogen activities, specific studies on this compound's role in this context are not present in the available search results.

Investigation of FOXO1 and KLF6 Signaling Pathways

No direct research was identified that investigates the effects of this compound on the FOXO1 (Forkhead box protein O1) and KLF6 (Kröppel-like factor 6) signaling pathways. However, a study on a related phenothiazine compound, trifluoperazine, has shown that it can modulate the KLF6/FOXO1 signaling cascade. nih.gov This finding suggests a potential area for future research regarding this compound, but currently, no specific data exists.

Cellular Pathway Perturbations

Research into DNA Repair Process Interference

The scientific literature lacks specific studies on the interference of this compound with DNA repair processes. Research on the broader class of phenothiazines indicates that some of these compounds may affect double-strand break repair and the DNA damage response. nih.gov For instance, chlorpromazine, another phenothiazine, has been shown to potentiate the effects of DNA alkylating agents by disrupting DNA repair processes. nih.gov However, these findings are not directly attributed to this compound.

Studies on Induced Cellular Demise Pathways (e.g., Apoptosis, Necroptosis, in vitro studies)

There is a gap in the scientific literature regarding in vitro studies of cellular demise pathways, such as apoptosis and necroptosis, induced specifically by this compound. While various phenothiazine derivatives have been documented to induce both apoptosis and necroptosis in cancer cell lines, the specific effects of this compound on these pathways have not been reported in the available research. researchgate.netbinasss.sa.crnih.gov The impact of phenothiazines on these cell death mechanisms often depends on the specific derivative, its concentration, and the cell line being studied. binasss.sa.crnih.gov

Structure Activity Relationships Sar and Computational Chemistry

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. slideshare.net For phenothiazine (B1677639) derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that influence their antipsychotic potency. These models are essential in drug discovery for predicting the activity of novel compounds before synthesis. nih.gov

Research on phenothiazines has shown that their activity is often linked to a combination of electronic, steric, and hydrophobic properties. nih.gov While specific QSAR models exclusively for Flupimazine are not prevalent in publicly accessible literature, the principles derived from studies on analogous phenothiazines are applicable. These studies typically involve calculating a variety of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to build a predictive model. nih.gov

Key findings from QSAR studies on phenothiazine derivatives indicate that:

Electronic Properties : The presence of an electron-withdrawing group at the C2 position of the phenothiazine ring system is crucial for potent antipsychotic activity. slideshare.netslideshare.net this compound possesses a trifluoromethyl (-CF3) group at this position, which is a strong electron-withdrawing group known to enhance dopamine (B1211576) receptor antagonism. nih.gov

A generalized QSAR model for phenothiazine-like activity can be represented as: Activity = f (Electronic Descriptors + Hydrophobic Descriptors + Steric/Topological Descriptors) + error

The development of a robust QSAR model requires a training set of molecules with known activities to build the model and a separate test set to validate its predictive power. nih.gov The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and the F-test value. nih.gov

Table 1: Key Molecular Descriptors in Phenothiazine QSAR Studies and Their General Impact on Antipsychotic Activity

| Descriptor Class | Specific Descriptor Example | General Influence on Activity | Rationale |

| Electronic | Hammett constant (σ) of C2 substituent | Positive correlation with electron-withdrawing nature | Enhances interaction with dopamine receptor; mimics dopamine conformation. slideshare.netnih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Parabolic relationship (optimal value exists) | Balances blood-brain barrier penetration with aqueous solubility. nih.gov |

| Steric/Topological | Molar Refractivity (MR) | Often shows a parabolic relationship | Reflects volume and polarizability, which must be optimal for receptor fit. nih.gov |

| Quantum Chemical | E-LUMO (Energy of Lowest Unoccupied Molecular Orbital) | Negative correlation | Lower energy indicates greater ease of accepting electrons, potentially enhancing receptor interactions. |

Molecular Conformation and Ligand-Target Interactions

The antipsychotic action of this compound and other phenothiazines stems from their ability to block dopamine receptors, particularly the D2 subtype, in the brain's mesolimbic pathway. auburn.edu The key to this antagonism lies in the specific three-dimensional conformation that the phenothiazine molecule adopts, which allows it to mimic dopamine and bind effectively to the receptor. nih.gov

The critical structural features of phenothiazines like this compound that determine its interaction with the D2 receptor are:

The Phenothiazine Ring System : This tricyclic system is not planar but folded along the nitrogen-sulfur axis. This fold is essential for the correct spatial orientation of the substituents.

The C2-Substituent : An electron-withdrawing group, such as the trifluoromethyl (-CF3) group in this compound, at position 2 is vital. This group is believed to interact with the protonated amine of the side chain through van der Waals forces, stabilizing a conformation that mimics the structure of dopamine. nih.gov This interaction explains the higher potency of compounds with -CF3 substituents compared to those with less electronegative groups like chlorine (-Cl). nih.gov

The N10-Alkylamino Side Chain : A three-carbon spacer between the nitrogen of the phenothiazine ring (N10) and the terminal amino group is optimal for neuroleptic activity. slideshare.netslideshare.net The terminal amine must be tertiary. In this compound, this side chain is a propylpiperazine moiety. The protonated terminal nitrogen of this side chain is thought to interact with a key aspartate residue (Asp114 in transmembrane helix 3) in the D2 receptor binding site, an interaction analogous to the one formed by the amino group of dopamine. nih.gov

Molecular modeling studies have shown that the active conformation of phenothiazines superimposes well on the structure of dopamine, with the C2-substituted aromatic ring mimicking dopamine's catechol ring and the protonated side-chain nitrogen mimicking dopamine's amino group. nih.gov

Table 2: Key Ligand-Target Interactions for Phenothiazine Antipsychotics at the Dopamine D2 Receptor

| Phenothiazine Structural Feature | Interacting D2 Receptor Residue(s) (Example) | Type of Interaction | Significance |

| Protonated terminal amine of the side chain | Aspartic Acid (e.g., Asp114 in TM3) | Ionic Bond / Salt Bridge | Anchors the ligand in the binding pocket; mimics dopamine's primary amine interaction. nih.gov |

| C2-Substituted Aromatic Ring (Ring A) | Phenylalanine, Tryptophan (e.g., Phe389, Phe390 in TM6) | π-π Stacking | Stabilizes the binding of the aromatic portion of the ligand. |

| Hydroxyethyl (B10761427) group on piperazine (B1678402) (if present) | Serine (e.g., Ser193, Ser197 in TM5) | Hydrogen Bonding | Provides an additional anchoring point, increasing binding affinity. |

| Phenothiazine Ring System | Various hydrophobic residues in the binding pocket | Van der Waals / Hydrophobic Interactions | Contributes to overall binding affinity by fitting into a hydrophobic pocket. |

Rational Design and Chemical Space Exploration

The well-defined SAR of phenothiazines provides a strong foundation for the rational design of new derivatives with improved properties. nih.govmdpi.com Rational design aims to modify a known active molecule, or "lead compound," to enhance its potency, improve its selectivity for a specific receptor subtype, or optimize its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

For phenothiazines, rational design strategies often focus on:

Modification of the C2-Substituent : Exploring different electron-withdrawing groups to fine-tune electronic properties and potency.

Modification of the N10-Side Chain : Altering the length of the alkyl chain or the structure of the terminal amine (e.g., replacing a piperazine with other heterocyclic systems) can modulate receptor selectivity (e.g., D2 vs. D1 or other neurotransmitter receptors) and side effect profiles. auburn.edu For instance, incorporating a hydroxyethyl group on the piperazine ring, as seen in related compounds, can increase potency. nih.gov

Molecular Hybridization : Combining the phenothiazine scaffold with other pharmacophores to create hybrid molecules with dual activities or novel mechanisms of action. mdpi.com

In Silico Docking and Ligand-Based Virtual Screening

In silico (computer-based) techniques are indispensable tools for studying and predicting how ligands like this compound interact with their biological targets.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. europeanreview.org For this compound, docking studies are used to place the molecule into the three-dimensional structure of the dopamine D2 receptor. scitechnol.comresearchgate.net These simulations help to:

Visualize the binding pose of the ligand in the receptor's active site.

Identify the key amino acid residues involved in the interaction. nih.gov

Calculate a "docking score," which is an estimate of the binding affinity. Lower (more negative) scores generally indicate stronger binding. mdpi.com

Provide a structural basis for the known SAR of phenothiazines, confirming, for example, the importance of the interaction between the side-chain amine and the aspartate residue. nih.gov

Studies on phenothiazine derivatives have used molecular docking to successfully rationalize their binding affinities and to screen for novel compounds with potential activity. bilkent.edu.tracs.org

Ligand-Based Virtual Screening is employed when the 3D structure of the target receptor is unknown or unreliable. nih.gov This approach uses the structures of known active ligands to identify new ones. A common method is pharmacophore modeling, where a 3D arrangement of the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity is created. This pharmacophore model then serves as a 3D query to search large databases of chemical compounds for molecules that match these features. nih.gov Given the wealth of SAR data for phenothiazines, a well-defined pharmacophore model can be constructed to effectively screen for new potential dopamine antagonists.

Table 3: Representative In Silico Study Findings for Phenothiazine-like Compounds

| In Silico Method | Target Protein | Typical Finding / Result | Implication for this compound |

| Molecular Docking | Dopamine D2 Receptor (homology model or crystal structure) | Docking scores for potent phenothiazines typically range from -7 to -10 kcal/mol. scitechnol.commdpi.com | This compound is expected to show a strong binding affinity within this range due to its optimized substituents. |

| Molecular Docking | Dopamine D2 Receptor | Identification of key interactions, such as the salt bridge to Asp114 and π-stacking with aromatic residues. nih.gov | Confirms the molecular basis of this compound's mechanism of action. |

| Ligand-Based Screening | (Implicit D2 Receptor) | A pharmacophore model for D2 antagonists typically includes an aromatic feature, a hydrophobic feature, and a positive ionizable feature separated by specific distances. | The structure of this compound fits this pharmacophore model well, explaining its activity. |

| Molecular Dynamics Simulation | Dopamine D2 Receptor | Simulation confirms the stability of the ligand-receptor complex over time and highlights the flexibility of the side chain. mdpi.comnih.gov | The propylpiperazine side chain of this compound allows it to adopt and maintain an optimal binding conformation. |

Preclinical Pharmacological Profiling Methodologies

In Vitro Assay Development and Implementation

In vitro assays are the cornerstone of early-stage drug discovery, providing a controlled environment to study the direct interaction between a compound and its putative biological targets, such as receptors or enzymes. researchgate.net These assays are designed to be robust, reproducible, and often miniaturized for high-throughput screening (HTS) to test large compound libraries efficiently. giffordbioscience.com

Receptor binding assays are essential for quantifying the affinity of a compound for a specific receptor. wikipedia.org These assays are critical in pharmacology to determine a drug's potency and selectivity. Flupimazine, as a neuroleptic agent, would be profiled against a panel of central nervous system receptors, with a particular focus on its known high affinity for sigma-1 receptors. ncats.io

Scintillation Proximity Assay (SPA) is a homogeneous radioactive assay technology that eliminates the need for a physical separation of bound and free radioligand. ijnrd.orgnrfhh.com In this assay format, the target receptor is immobilized onto microscopic beads that contain a scintillant. libretexts.org When a radiolabeled ligand binds to the receptor, it comes into close enough proximity to the bead to excite the scintillant, resulting in light emission. nrfhh.comrcsi.com Unbound radioligand in the solution is too distant to transfer energy, and its radioactive decay goes undetected. libretexts.org

For a compound like this compound, an SPA could be configured as a competitive binding assay. The sigma-1 receptor would be coupled to SPA beads, and a known radioligand for this receptor would be added. The ability of this compound to displace the radioligand is measured by a decrease in the light signal. This method is highly amenable to HTS, allowing for rapid screening of compounds. nih.gov

Table 1: Illustrative SPA Competitive Binding Assay Data

This table demonstrates a hypothetical output for an SPA experiment designed to test this compound's binding affinity.

| This compound Concentration (nM) | SPA Signal (Counts Per Minute) | % Inhibition |

|---|---|---|

| 0.01 | 9850 | 1.5% |

| 0.1 | 9520 | 4.8% |

| 1 | 8500 | 15.0% |

| 10 | 5100 | 49.0% |

| 100 | 1250 | 87.5% |

| 1000 | 450 | 95.5% |

| 10000 | 300 | 97.0% |

Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to monitor molecular interactions in real-time. nih.govnih.gov The principle is based on the rotational speed of a fluorescently labeled molecule (a tracer). When excited with plane-polarized light, a small, free-tumbling tracer emits depolarized light. However, when the tracer binds to a larger molecule, such as a receptor protein, its rotation slows significantly, and the emitted light remains highly polarized. nih.gov

In a competitive FP assay to characterize this compound, a fluorescently labeled ligand for the target receptor (e.g., a fluorescent derivative of a known sigma-1 ligand) would be used as the tracer. nih.gov The addition of unlabeled this compound would compete for binding to the receptor, displacing the tracer. This displacement results in a decrease in the polarization value, which can be measured to determine this compound's binding affinity (IC₅₀). merckmillipore.comfrontiersin.org This method is non-radioactive and well-suited for HTS applications. nih.gov

Radioligand binding assays are considered the gold standard for characterizing the interaction between a ligand and a receptor due to their high sensitivity and robustness. wikipedia.org These assays can be performed in two main formats: saturation and competitive binding.

Direct (Saturation) Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). celtarys.com The experiment involves incubating the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached. merckmillipore.com

Competitive Binding Assays: This format is used to determine the affinity (Ki) of an unlabeled test compound, such as this compound. bienta.net A fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor compound. celtarys.com this compound would compete with the radioligand for binding to the target receptor (e.g., sigma-1). bioivt.com The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. nih.gov The Ki value, or inhibition constant, can then be calculated from the IC₅₀. For sigma-1 receptor assays, [³H]-(+)-pentazocine is a commonly used selective radioligand. bienta.netbioivt.com

Table 2: Representative Data from a Competitive Radioligand Binding Assay for this compound at the Sigma-1 Receptor

| Compound | Target Receptor | Radioligand | Ki (nM) |

| This compound | Sigma-1 | [³H]-(+)-pentazocine | 35 |

| Haloperidol (Control) | Sigma-1 | [³H]-(+)-pentazocine | 3.5 |

| This compound | Dopamine (B1211576) D₂ | [³H]-Spiperone | >1000 |

| This compound | Serotonin (B10506) 5-HT₂A | [³H]-Ketanserin | >1000 |

Surface Plasmon Resonance (SPR) is a label-free optical technology for monitoring molecular interactions in real-time. isirv.org The technique measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, a target protein (e.g., purified sigma-1 receptor) is immobilized on the sensor surface. A solution containing the analyte (this compound) is then flowed over the surface.

The binding of this compound to the immobilized receptor causes an increase in mass on the sensor surface, which in turn produces a measurable change in the SPR signal. This allows for the direct measurement of the association (kon) and dissociation (koff) rate constants of the interaction. From these kinetic constants, the equilibrium dissociation constant (KD), a measure of affinity, can be calculated. SPR provides rich kinetic data that is complementary to endpoint-based binding assays.

Besides receptor binding, it is crucial to evaluate a drug candidate's effect on various enzymes, particularly those involved in drug metabolism, such as the Cytochrome P450 (CYP) superfamily. Inhibition of these enzymes can lead to drug-drug interactions. Enzyme inhibition assays measure the ability of a compound like this compound to reduce the activity of a specific enzyme.

The assay typically involves incubating the enzyme (e.g., recombinant human CYP isoforms) with a specific substrate that produces a detectable signal (e.g., fluorescent or chromogenic) upon conversion. The test compound is added at various concentrations, and its ability to inhibit the formation of the product is measured. From this data, an IC₅₀ value is determined, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov These assays are often performed in a panel format to assess selectivity across major CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4).

Table 3: Illustrative Cytochrome P450 Inhibition Profile for this compound

This table presents hypothetical IC₅₀ values for this compound against key drug-metabolizing enzymes.

| Enzyme | Substrate | This compound IC₅₀ (µM) |

|---|---|---|

| CYP1A2 | Phenacetin | >50 |

| CYP2C9 | Diclofenac | 25.3 |

| CYP2C19 | S-Mephenytoin | 15.8 |

| CYP2D6 | Dextromethorphan | 5.2 |

| CYP3A4 | Midazolam | >50 |

Cell-Based Functional Assays (e.g., cell death, specific pathway activation)

Cell-based functional assays are crucial in early drug discovery to determine the biological activity of a compound in a living cell context. These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity (cell death), and the activation or inhibition of specific signaling pathways. researchgate.net

Common functional assays provide insights into a compound's mechanism of action. researchgate.net For instance, assays can measure changes in intracellular ATP content as an indicator of cell viability or use reporter genes (like luciferase) to determine if a compound affects gene transcription downstream of a specific receptor, such as the androgen receptor. ijnrd.org Other techniques can detect the phosphorylation of proteins to study signal transduction or measure cytokine secretion to understand a compound's effect on cellular communication. ijnrd.org

While phenothiazines as a class have been studied for various effects, including cytotoxicity in cancer cell lines, specific data from cell-based functional assays detailing this compound's activity on cell death or pathway activation are not available in the public domain. ijnrd.org

Table 1: Examples of Common Cell-Based Functional Assays in Drug Discovery

| Assay Type | Parameter Measured | Typical Application |

| Viability/Proliferation | Intracellular ATP, DNA synthesis (e.g., BrdU) | Assess general cytotoxicity or cytostatic effects |

| Cytotoxicity | Membrane integrity (e.g., LDH release), Caspase activation | Quantify cell killing potential |

| Reporter Gene Assays | Luciferase, β-lactamase activity | Measure transcriptional activity of a specific pathway |

| Signaling Assays | Protein phosphorylation (e.g., Western Blot, AlphaLISA®) | Determine effects on intracellular signaling cascades |

| Immunoassays | Cytokine/chemokine levels (e.g., ELISA) | Evaluate immunomodulatory effects |

Target Identification and Validation Strategies (in vitro)

Identifying the specific molecular target(s) of a compound is fundamental to understanding its mechanism of action and potential therapeutic applications. google.com In vitro target identification strategies aim to pinpoint the proteins or other biomolecules with which a drug directly interacts. justia.com

Several advanced methods are employed for this purpose. Affinity chromatography-based methods use an immobilized version of the compound to "pull down" its binding partners from cell lysates. justia.com More modern approaches include chemical proteomics, such as Drug Affinity Responsive Target Stability (DARTS), which identifies targets based on the principle that a protein becomes more stable and resistant to degradation upon binding to a small molecule ligand. googleapis.com Another technique, Specific Pupylation as IDEntity Reporter (SPIDER), uses proximity labeling to covalently tag and later identify proteins that interact with a compound of interest. googleapis.com

Once a potential target is identified, validation is required to confirm its role in the compound's biological effects. google.com This often involves genetic methods like CRISPR-Cas9 to knock out the target gene and observe if the compound's effect is diminished. google.com

For this compound, while it is generally classified as a phenothiazine (B1677639) and presumed to interact with dopamine receptors, specific studies employing these modern in vitro techniques to definitively identify and validate its primary and secondary molecular targets have not been published. ontosight.ai

In Vivo Preclinical Efficacy Models (Non-Human Organisms)

Before a compound can be considered for human trials, its efficacy must be demonstrated in living organisms. In vivo preclinical models, typically involving animals, are essential for evaluating a drug's potential therapeutic effect in a complex biological system that cannot be replicated in vitro. nih.gov These models are critical for understanding how a compound behaves within a whole organism, providing insights into its potential effectiveness against a specific disease.

Rodent Models of Disease (e.g., prostate cancer models, other cancer models)

Rodent models are the most common systems for in vivo efficacy testing, particularly in oncology. nih.gov Various types of models are used, each with specific advantages. Xenograft models involve implanting human cancer cells into immunocompromised mice or rats, such as the SRG OncoRat®, which lacks T-cells, B-cells, and NK-cells, allowing the human tumor to grow. google.com These are valuable for testing the efficacy of a compound against a human tumor.

Genetically engineered mouse models (GEMMs), such as the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, are engineered to develop cancer spontaneously, mimicking the natural progression of the human disease. drugbank.com For prostate cancer research, models can also be induced chemically or hormonally. ontosight.ai While these models are widely used to test various therapeutic agents, there are no published research findings detailing the use or efficacy of this compound in any specific rodent models of prostate cancer or other cancers. ontosight.ainih.govdrugbank.com

Assessment of Therapeutic Efficacy in Animal Systems

The therapeutic efficacy of a compound in animal models is assessed through various quantitative endpoints. In cancer models, a primary measure is the inhibition of tumor growth over time, often calculated as a percentage of tumor growth inhibition (TGI). drugbank.com This involves regularly measuring tumor volume in treated animals compared to a control group.

Beyond tumor size, researchers also evaluate pharmacodynamic (PD) biomarkers to confirm that the drug is engaging its target in vivo. This can involve collecting tumor tissue after treatment to measure changes in protein expression or phosphorylation via methods like immunofluorescence or western blot. For certain cancers, such as prostate cancer, serum biomarkers like prostate-specific antigen (PSA) can also be monitored in the blood of model animals like the SRG rat to assess treatment response. google.com

The evaluation of these parameters provides crucial data on whether a compound has the desired biological effect in a living system. However, no studies assessing the therapeutic efficacy of this compound in animal systems are available in the reviewed literature.

Secondary Pharmacology and Off-Target Profiling

Secondary pharmacology investigates the interactions of a drug candidate with targets other than its primary therapeutic target. These "off-target" interactions are a major cause of adverse drug reactions and can lead to the failure of a drug in later development stages. Therefore, early off-target profiling is a critical step in assessing the safety and selectivity of a new compound. This process helps to build a comprehensive pharmacological profile, which can predict potential side effects and uncover unintended "pharmacological toxicity."

Comprehensive In Vitro Panel Screening (e.g., GPCRs, Ion Channels, Enzymes)

To proactively identify potential liabilities, compounds are often tested in comprehensive in vitro panel screens. These panels consist of dozens or even hundreds of binding and functional assays for a wide range of known biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.

Companies offer standardized safety panels, such as a primary panel of ~44 targets that are strongly associated with serious adverse reactions, to be used for early hazard identification. A compound is tested at a standard concentration (e.g., 10 µM), and any significant interaction ("hit") is flagged for further investigation. This broad screening provides a "promiscuity" score that helps researchers select the most selective compounds for further development. While this is a standard practice in modern drug discovery, results from any such comprehensive in vitro screening of this compound are not publicly documented.

Analysis of Selectivity and Promiscuity

The comprehensive analysis of a drug candidate's selectivity and promiscuity is a critical component of preclinical pharmacological profiling. This process involves determining the compound's binding affinity for its intended therapeutic target relative to its affinity for a wide array of other biological molecules, including other receptors, ion channels, enzymes, and transporters. A highly selective compound primarily interacts with its intended target, which can lead to a more predictable pharmacological effect and a lower likelihood of off-target side effects. Conversely, a promiscuous compound binds to multiple molecular targets, which can result in a complex pharmacological profile and a higher potential for adverse effects.

For phenothiazine antipsychotics, a class to which this compound is related, receptor binding profiles are known to be complex. These compounds often exhibit varying degrees of affinity for dopamine, serotonin, adrenergic, muscarinic, and histamine (B1213489) receptors. psychiatrist.comnih.govmdpi.com The interaction with these different receptor systems contributes to both their therapeutic efficacy and their side effect profiles. psychiatrist.comneiglobal.com For instance, antagonism of dopamine D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these drugs. psychopharmacologyinstitute.com However, binding to other receptors, such as histamine H1 and muscarinic M1 receptors, is often associated with side effects like sedation and anticholinergic symptoms, respectively. nih.gov

A thorough investigation into the selectivity and promiscuity of a compound like this compound would typically involve in vitro radioligand binding assays. These experiments measure the affinity of the drug for a large panel of receptors and other molecular targets. The data from these assays are usually presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), which quantify the drug's binding potency at each target.

Despite a comprehensive search of scientific literature and databases, specific preclinical data detailing the selectivity and promiscuity of the chemical compound “this compound” are not publicly available. While extensive research exists for related phenothiazine derivatives such as fluphenazine (B1673473), which show complex binding profiles across various neurotransmitter receptors nih.govnih.govnih.gov, no such detailed binding affinity data has been published for this compound itself. Therefore, it is not possible to construct data tables or provide detailed research findings on its interactions with different molecular targets. The assessment of a compound's selectivity requires comparative data of its binding affinity across multiple targets, and a promiscuous nature is determined by significant binding to numerous off-target sites. Without this fundamental data for this compound, a scientifically accurate analysis of its selectivity and promiscuity cannot be performed.

Synthetic Chemistry and Analog Development

Routes for Flupimazine Synthesis (General Academic Approaches)

The synthesis of this compound, like other N-substituted phenothiazines, involves two primary stages: the construction of the core phenothiazine (B1677639) ring system and the subsequent attachment of the specific side chain at the N-10 position. While specific proprietary methods for this compound's industrial production are not detailed in academic literature, general synthetic strategies for phenothiazines are well-established.

Formation of the Phenothiazine Nucleus:

Academic approaches to synthesizing the foundational phenothiazine tricycle include several named reactions:

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an aryl halide with an aminothiophenol. For the phenothiazine core, this typically means reacting a 2-halodiphenylamine with sulfur or by coupling a diphenylamine (B1679370) derivative with a sulfur source. A more common modern Ullmann-type approach involves the coupling of an o-aminothiophenol with an o-halonitrobenzene, followed by cyclization. byjus.com

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution is a key method for phenothiazine synthesis. researchgate.netresearchgate.net The process typically starts with the condensation of a 2-aminobenzenethiol with a suitably activated o-halonitrobenzene to form a 2-amino-2'-nitrodiphenyl sulfide. d-nb.infotandfonline.com Treatment of this intermediate with a base induces the Smiles rearrangement, followed by cyclization to yield the phenothiazine ring system. researchgate.netd-nb.info This method is versatile for creating variously substituted phenothiazines.

Iron-Catalyzed Cross-Coupling: More recent, environmentally benign methods have been developed using iron catalysts. A tandem iron-catalyzed C-S/C-N cross-coupling reaction can be used to synthesize the phenothiazine core from an o-dihalobenzene and an o-aminothiophenol, offering an alternative to traditional copper or palladium catalysts. researchgate.net

Attachment of the N-10 Side Chain:

Once the phenothiazine nucleus is formed, the next crucial step is N-alkylation to introduce the side chain. For this compound, this is the 1-(4,4-bis(4-fluorophenyl)butyl)piperazinylpropyl moiety. The general method for this transformation is the reaction of the phenothiazine nitrogen anion with an appropriate alkyl halide.

Deprotonation: The phenothiazine is treated with a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to deprotonate the nitrogen at the N-10 position, forming a nucleophilic phenothiazide anion. acgpubs.org

Nucleophilic Substitution: The anion is then reacted with a halo-functionalized side chain precursor. In the case of this compound, this would likely be a 1-(4,4-bis(4-fluorophenyl)butyl)-4-(3-chloropropyl)piperazine. The nitrogen anion displaces the halide (e.g., chloride) in an Sₙ2 reaction to form the final C-N bond, yielding this compound.

The synthesis of the side chain itself is a multi-step process involving standard organic chemistry transformations to construct the substituted piperazine (B1678402) fragment before its attachment to the phenothiazine core.

Design and Synthesis of Novel this compound Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological activity. slideshare.net For phenothiazine antipsychotics, including this compound, SAR is well-documented and provides a rational basis for designing new analogs.

Key SAR findings for phenothiazine derivatives include:

Position 2 Substitution: An electron-withdrawing group (e.g., -Cl, -CF₃) at the C-2 position of the phenothiazine ring is crucial for antipsychotic activity. slideshare.netnih.govcutm.ac.in The potency is generally increased with more strongly electron-withdrawing substituents. nih.gov

N-10 Side Chain Length: A three-carbon propylene (B89431) bridge between the phenothiazine nitrogen (N-10) and the first nitrogen of the side chain is optimal for neuroleptic activity. slideshare.netslideshare.netcutm.ac.in Shortening or lengthening this chain typically reduces potency.

Terminal Amino Group: The amino group at the end of the side chain must be tertiary for maximal activity. slideshare.netneu.edu.tr Incorporating this nitrogen into a piperazine or piperidine (B6355638) ring is common and often enhances potency. nih.govneu.edu.tr

Based on these principles, novel this compound analogues for SAR studies could be designed and synthesized by making systematic modifications to its structure:

Varying the C-2 Substituent: While this compound itself is unsubstituted at C-2, analogues could be synthesized from 2-chloro- or 2-trifluoromethyl-phenothiazine to explore how these groups affect activity in combination with the this compound side chain.

Modifying the Propyl Linker: Analogues with a two-carbon (ethyl) or four-carbon (butyl) linker could be synthesized to confirm the importance of the three-carbon chain. Branching on the propyl chain is also a possible modification, though it generally decreases activity. cutm.ac.in

Altering the Piperazine Moiety: The piperazine ring could be replaced with other cyclic amines, such as a piperidine ring, to probe the impact on receptor fit.

Substituting the Terminal Aromatic Rings: The two para-fluorophenyl groups are a key feature. Analogues could be synthesized with different substituents on these phenyl rings (e.g., chloro, methyl, methoxy) or by replacing the phenyl rings with other aromatic or heteroaromatic systems to investigate their role in target binding.

The synthesis of these analogues would follow the general routes described in section 5.1, using appropriately modified starting materials for either the phenothiazine core or the N-10 side chain. tandfonline.comacs.org

Chemical Modification Strategies for Enhanced Target Interaction

Chemical modifications are employed to optimize a drug molecule's interaction with its biological target, aiming to increase potency, selectivity, or alter its pharmacokinetic profile.

Enhancing Receptor Binding Affinity: The interaction between phenothiazines and the dopamine (B1211576) D2 receptor is thought to mimic the binding of dopamine itself. nih.gov Modifications that enhance this conformational mimicry can increase potency. For instance, the introduction of a hydroxyethyl (B10761427) group onto the terminal piperazine nitrogen (as seen in fluphenazine) substantially increases activity. cutm.ac.in This is believed to be due to favorable Van der Waal's interactions and potential hydrogen bonding within the receptor's binding pocket. nih.gov Similar modifications to the this compound structure, such as adding polar groups to the terminal portion of the side chain, could be explored to create new, favorable interactions with the target receptor.

Modulating CNS Penetration: For many drugs, the goal is to maximize central nervous system (CNS) effects. However, in some cases, peripheral activity is desired while minimizing CNS side effects. One study demonstrated that phenothiazine derivatives could be modified to act as peripherally active CB1 receptor antagonists. nih.gov By introducing polar functional groups, the researchers increased the polar surface area of the molecules, which reduces their ability to cross the blood-brain barrier. nih.gov This strategy of deliberate chemical modification to control tissue distribution represents an advanced approach to enhancing target interaction in a specific region of the body while avoiding off-target effects elsewhere.

Bioisosteric Replacement: Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a common strategy in drug design. drugdesign.orgajptr.com In the tricyclic class of drugs, replacing the sulfur atom in the phenothiazine ring with a two-carbon bridge (-CH₂-CH₂-) leads to the antidepressant imipramine, demonstrating how a simple bioisosteric change can dramatically alter biological activity. drugdesign.org For this compound, isosteric replacement of the sulfur atom with an oxygen (to give a phenoxazine (B87303) derivative) or a nitrogen (to give a phenazine (B1670421) derivative) could be used to probe the role of the sulfur atom in target binding and potentially discover analogues with novel pharmacological profiles. conicet.gov.ar

Q & A

Q. How should researchers design a preclinical study to evaluate Flupimazine's pharmacokinetic properties?

Methodological Answer:

- Use a randomized, controlled design with appropriate animal models (e.g., rodents) to assess absorption, distribution, metabolism, and excretion (ADME). Include dose-ranging studies to establish linearity.

- Analytical methods (e.g., HPLC-MS) must adhere to validation guidelines (ICH Q2(R1)) for accuracy, precision, and sensitivity .

- Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to define study parameters and ensure alignment with existing literature gaps .

Q. What are the best practices for synthesizing and characterizing this compound in a laboratory setting?

Methodological Answer:

- Follow protocols for nucleophilic aromatic substitution, with purity verified via NMR, HPLC, and elemental analysis. Ensure reaction conditions (temperature, solvent) are optimized for yield and reproducibility.

- For novel derivatives, provide full spectral data and crystallographic evidence (if applicable). Known compounds require cross-referencing to prior syntheses .

- Document synthesis steps in detail for replication, adhering to journal-specific guidelines for experimental sections .

Q. How can researchers validate this compound's in vitro efficacy against target receptors?

Methodological Answer:

- Use radioligand binding assays (e.g., for dopamine D2 receptors) with positive/negative controls. Calculate IC50 values using nonlinear regression models.

- Validate selectivity via parallel testing against off-target receptors (e.g., serotonin 5-HT2A) to minimize false positives .

- Address batch variability by repeating experiments across independent replicates .

Advanced Research Questions

Q. How should contradictory findings in this compound's pharmacokinetic data be analyzed?

Methodological Answer:

- Conduct a systematic review of methodologies used in conflicting studies. Compare variables such as species differences, dosing regimens, and analytical techniques.

- Apply statistical re-evaluation (e.g., meta-analysis) to identify outliers or confounding factors. Use tools like PRISMA for transparent reporting .

- Replicate critical experiments under standardized conditions to isolate variables .

Q. What strategies are recommended for investigating this compound's mechanism of action in complex neural pathways?

Methodological Answer:

- Combine electrophysiological recordings (patch-clamp) with optogenetic tools to map receptor interactions in real time.

- Employ CRISPR-Cas9 gene editing to knock out target receptors and assess functional recovery post-Flupimazine administration.

- Use computational models (e.g., molecular dynamics simulations) to predict binding affinities and allosteric effects .

Q. How can researchers address ethical challenges in human trials involving this compound for off-label applications?

Methodological Answer:

- Design trials adhering to CONSORT guidelines, with rigorous inclusion/exclusion criteria to minimize risks.

- Implement blinded, placebo-controlled phases and predefine endpoints (e.g., PANSS scores for schizophrenia).

- Consult institutional review boards (IRBs) for risk-benefit assessments and ensure informed consent processes address potential neurocognitive side effects .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing this compound's dose-response relationships?

Methodological Answer:

- Use nonlinear mixed-effects modeling (NLMEM) to account for inter-individual variability.

- Apply Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models.

- Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How should researchers present this compound's structural and activity data in manuscripts?

Methodological Answer:

- Tables: Organize SAR data with columns for substituents, IC50 values, and selectivity ratios. Use footnotes to define abbreviations .

- Figures: Highlight key structural motifs in this compound derivatives using color-coded schematics. Avoid overcrowding with >3 compounds per figure .

- Supplemental Data: Include raw chromatograms, spectral peaks, and statistical code for transparency .

Contradiction & Replication

Q. What steps are critical when replicating this compound studies with divergent outcomes?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.